4-Acetyl Ramelteon
Overview
Description
4-Acetyl Ramelteon is a derivative of Ramelteon, a melatonin receptor agonist primarily used for the treatment of insomnia. This compound is characterized by the presence of an acetyl group at the fourth position of the Ramelteon molecule. The molecular formula of this compound is C18H23NO3, and it has a molecular weight of 301.38 g/mol .
Mechanism of Action
- 4-Acetyl Ramelteon is a potent and selective agonist at melatonin MT1 and MT2 receptors . These receptors are located in the suprachiasmatic nucleus (SCN) of the brain, which serves as the body’s “master clock” for regulating the 24-hour sleep-wake cycle.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Acetyl Ramelteon plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with melatonin receptors, specifically MT1 and MT2 receptors, which are involved in the regulation of circadian rhythms and sleep-wake cycles . The interaction of this compound with these receptors mimics the action of melatonin, leading to the modulation of sleep patterns. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP3A4, which are involved in its metabolism . These interactions highlight the compound’s role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to mitigate neurotoxicity induced by oxidative stress and mitochondrial dysfunction . This protective effect is achieved through the modulation of mitochondrial reactive oxygen species and the regulation of apoptotic pathways. In immune cells, this compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These cellular effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with melatonin receptors and other biomolecules. By binding to MT1 and MT2 receptors, this compound mimics the action of melatonin and regulates circadian rhythms . This binding leads to the activation of downstream signaling pathways, including the modulation of GABAergic neurotransmission, which promotes sleep. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, thereby affecting its own metabolism and the metabolism of other compounds . These molecular interactions highlight the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained modulation of circadian rhythms and sleep patterns, indicating its potential for chronic therapeutic use. Additionally, in vitro and in vivo studies have demonstrated that this compound can maintain its anti-inflammatory and neuroprotective effects over prolonged periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate sleep patterns and circadian rhythms without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild sedation and alterations in liver enzyme levels. These findings suggest that there is a threshold for the therapeutic effects of this compound, and careful dosage optimization is necessary to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring . These metabolic reactions result in the formation of various metabolites, which are further conjugated and excreted. The involvement of multiple cytochrome P450 enzymes in the metabolism of this compound highlights its potential for drug-drug interactions and the need for careful consideration of co-administered medications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Studies have shown that this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and brain, where it interacts with target receptors and enzymes. The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . This localization allows this compound to interact with mitochondrial enzymes and modulate mitochondrial function, contributing to its neuroprotective and anti-inflammatory effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl Ramelteon can be achieved through a multi-step process starting from a monocyclic precursor such as 3-hydroxyacetophenone. The process involves the use of various catalysts including iridium, rhodium, copper, and nickel to construct the tricyclic core and assemble the chiral chain . The key steps include:
O-vinylation: using iridium catalysis.
Vinyl ether annulation: through rhodium-catalyzed C-H bond activation.
Enantioselective reduction: of an α, β-unsaturated nitrile moiety under hydrosilylation conditions using a copper catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl Ramelteon undergoes various chemical reactions including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ketone group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl Ramelteon has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on melatonin receptors and circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other conditions related to melatonin receptor activity
Comparison with Similar Compounds
Ramelteon: The parent compound, also a melatonin receptor agonist.
Agomelatine: Another melatonin receptor agonist with antidepressant properties.
Tasimelteon: Used for the treatment of non-24-hour sleep-wake disorder
Uniqueness: 4-Acetyl Ramelteon is unique due to the presence of the acetyl group, which may confer different pharmacokinetic properties compared to its parent compound, Ramelteon. This modification can potentially enhance its binding affinity and selectivity for melatonin receptors, leading to improved therapeutic effects .
Properties
IUPAC Name |
N-[2-[(8S)-4-acetyl-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKIXTOHVJPYMI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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